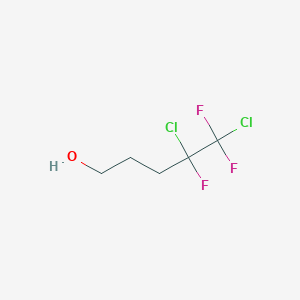
Potassium lauroyl glycinate
Übersicht
Beschreibung
Potassium N-Lauroyl Glycinate is a compound formed by combining lauroyl chloride with glycinate . It is known for its surfactant and skin-conditioning properties . This ingredient is particularly favored in the personal care and cosmetic industry for its gentle yet effective cleansing capabilities and its ability to enhance the sensory attributes of products .
Synthesis Analysis
Potassium N-Lauroyl Glycinate is synthesized by combining lauroyl chloride with glycinate . The sodium salts of these two surfactants have good surface activity . The potassium lauroyl glycyl-glycinate self-assembles into micelles and also into bigger aggregates .Molecular Structure Analysis
The molecular formula of Potassium N-Lauroyl Glycinate is C14H26KNO3 . Its average mass is 295.459 Da and its monoisotopic mass is 295.154968 Da .Chemical Reactions Analysis
Potassium N-Lauroyl Glycinate is an amino acid surfactant widely used in detergents . It was mixed in different molar ratios with the commonly used amphoteric surfactant lauryl amidopropyl betaine (LAB) or the non-ionic surfactant alkyl glycoside (APG) . The binary PLG/LAB and PLG/APG systems exhibit non-ideal behaviour and there was mutual attraction in the systems .Physical And Chemical Properties Analysis
Potassium N-Lauroyl Glycinate is a versatile compound with a molecular weight of 295.46 . It is a substance renowned for its surfactant and skin-conditioning properties .Wissenschaftliche Forschungsanwendungen
Surfactant Properties and Applications
- Potassium N-lauroyl glycinate (PLG) is an amino acid surfactant extensively utilized in detergents, showcasing excellent chemical properties. Research highlights its synergy with other surfactants like lauryl amidopropyl betaine (LAB) and alkyl glycoside (APG), altering surface tension, micellar structure, and surface activity parameters. These features suggest its potential in improving detergent formulations (Huang & Xu, 2022).
Environmental and Industrial Applications
- Potassium glycinate, a relative of potassium lauroyl glycinate, has been studied in a PCC pilot plant for carbon capture. Although it showed no significant operational advantages over sodium glycinate, the research contributes to understanding the potential environmental applications of similar compounds (Rabensteiner et al., 2015).
Cosmetic and Personal Care Industry
- Sodium lauroyl glycinate, a compound closely related to potassium lauroyl glycinate, has been studied for its potential as an eco-friendly surfactant in personal care products. This research highlights its synergistic effects when combined with sodium lauroyl lactylate, improving surface activity and application performance, suggesting similar potential for potassium lauroyl glycinate (Fan et al., 2022).
CO2 Absorption and Environmental Impact
- Aqueous solutions of potassium glycinate have been characterized for their potentialin carbon dioxide absorption. The study of its properties like density, viscosity, and reaction kinetics with CO2 highlights its potential application in environmental management and carbon capture technologies (Portugal et al., 2007).
Viscosity Modification in Toiletry Products
- Research on hydroxypropyl methylcellulose (HPMC) interacting with potassium lauroyl hydrolyzed collagen suggests that potassium lauroyl glycinate, due to its similar chemical nature, could be used as a viscosity modifier in toiletry products. This is vital for product formulation in the cosmetics industry (Carlotti et al., 2003).
Food Industry Applications
- The synthesis of lauroyl glycine lipoaminoacid, a component related to potassium lauroyl glycinate, has been explored using enzymes. Such developments suggest the potential of potassium lauroyl glycinate in creating natural, functional ingredients for the food industry, aligning with trends in consuming natural and sustainable products (Bernal et al., 2018).
Material Science and Nanostructure Fabrication
- Amino acid ionic liquids and supramolecular gelators, which share chemical similarities with potassium lauroyl glycinate, have been used in synthesizing diverse mesoporous alumina morphologies. This indicates the potential of potassium lauroyl glycinate in material science, particularly in nanostructure fabrication (Lei et al., 2018).
Wirkmechanismus
Potassium N-Lauroyl Glycinate is renowned for its surfactant and skin-conditioning properties . It does not irritate the skin and eyes, has a mild nature, and regular use does not cause skin dryness and stripping . It can produce rich and stable creamy foam, even in the presence of oily substances such as sebum, so it is widely used in shampoos and body washes .
Safety and Hazards
Zukünftige Richtungen
Potassium N-Lauroyl Glycinate is a versatile compound that is particularly favored in the personal care and cosmetic industry . It is extensively used in gentle facial cleansers, body washes, and soap bars . It excels in removing impurities, excess oils, and makeup while maintaining the skin’s natural moisture barrier, making it ideal for all skin types, including sensitive skin . It is also a key ingredient in shampoos and conditioners, where it contributes to a luxurious lather and thorough cleansing . It helps in keeping the scalp healthy and hair soft, reducing dryness and improving overall hair manageability . It is incorporated in shaving creams and foams due to its excellent foaming properties and ability to facilitate a smooth shave, minimizing skin irritation and providing a comfortable shaving experience . Its mild and non-irritating nature makes it suitable for baby shampoos, washes, and bubble baths, ensuring effective cleansing without harming the delicate skin of infants . It is often used in products formulated specifically for sensitive skin, including face and body washes, where it helps to cleanse without causing redness or irritation, preserving the skin’s natural balance .
Eigenschaften
IUPAC Name |
potassium;2-(dodecanoylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3.K/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPORNKIACJZBO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243075 | |
| Record name | Potassium lauroyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium lauroyl glycinate | |
CAS RN |
97632-95-6 | |
| Record name | Potassium lauroyl glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097632956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium lauroyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM LAUROYL GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OCH83U6DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



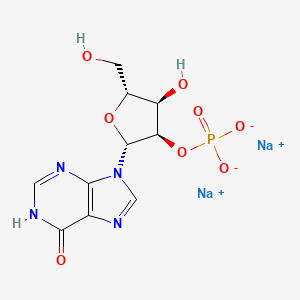

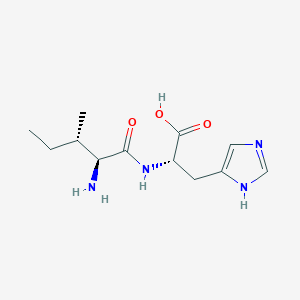
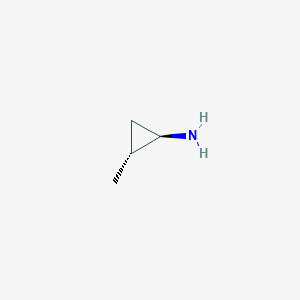
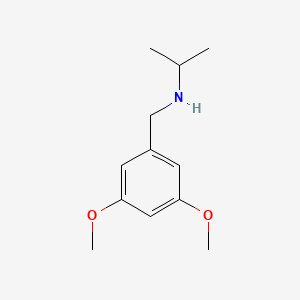

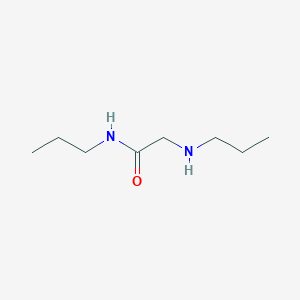
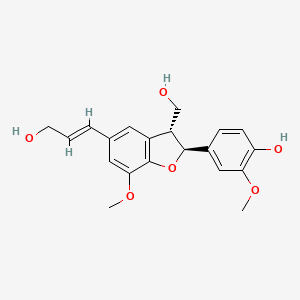

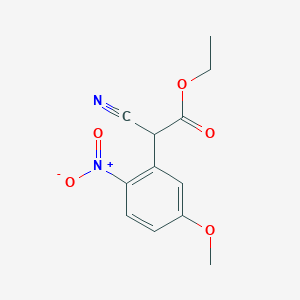
![Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride](/img/structure/B3317824.png)
![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)

